Methyl 4-hexadecoxy-3-nitrobenzoate
Description
Methyl 4-hexadecoxy-3-nitrobenzoate is a synthetic benzoate ester featuring a nitro (-NO₂) group at the 3-position and a hexadecoxy (C₁₆H₃₃O-) chain at the 4-position of the aromatic ring. Its structure combines a polar nitro group with a long hydrophobic alkyl chain, making it a candidate for applications in surfactant chemistry, liquid crystal technology, or polymeric materials. The ester functional group enhances stability compared to free acids, while the nitro group may confer UV-absorbing properties or reactivity for further functionalization .
Properties
CAS No. |
2497-64-5 |
|---|---|
Molecular Formula |
C24H39NO5 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl 4-hexadecoxy-3-nitrobenzoate |
InChI |
InChI=1S/C24H39NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-23-18-17-21(24(26)29-2)20-22(23)25(27)28/h17-18,20H,3-16,19H2,1-2H3 |
InChI Key |
VWWJXTXDPRKWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hexadecoxy-3-nitrobenzoate typically involves a multi-step processThe nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The etherification step involves the reaction of methyl 3-nitrobenzoate with hexadecanol in the presence of a strong acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hexadecoxy-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The hexadecoxy chain can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 4-hexadecoxy-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hexadecoxybenzoic acid and other oxidized products.
Scientific Research Applications
Methyl 4-hexadecoxy-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals and materials, such as surfactants and lubricants .
Mechanism of Action
The mechanism of action of Methyl 4-hexadecoxy-3-nitrobenzoate involves its interaction with biological membranes and proteins. The long hexadecoxy chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs include:
- Methyl 3-nitrobenzoate: Lacks the hexadecoxy group, resulting in lower molecular weight (MW = 195.15 g/mol) and higher solubility in polar solvents like ethanol. The absence of the alkyl chain reduces its utility in hydrophobic applications .
- Methyl salicylate : Contains a hydroxyl (-OH) group instead of nitro, enabling hydrogen bonding. This increases its reactivity in hydrolysis and solubility in water (1.4 g/L at 25°C) compared to nitro-substituted esters .

- Sandaracopimaric acid methyl ester (): A diterpene-derived ester with a rigid bicyclic structure. While both compounds are esters, the target molecule’s linear alkyl chain and nitro group create distinct solubility and thermal profiles .
Physical and Chemical Properties
*Predicted values based on structural analogs.
Key Observations :
- The hexadecoxy chain drastically reduces water solubility compared to methyl 3-nitrobenzoate and methyl salicylate.
- The nitro group increases thermal stability relative to hydroxyl-containing esters like methyl salicylate, which degrades more readily under acidic conditions .
- Compared to diterpene esters (e.g., sandaracopimaric acid methyl ester), the linear alkyl chain may lower melting points but enhance flexibility in material science applications .
Reactivity and Functionalization
- Hydrolysis : The electron-withdrawing nitro group slows ester hydrolysis relative to electron-donating substituents (e.g., methyl salicylate) .
- Nitro Group Reactivity: The nitro group can be reduced to an amine (-NH₂), enabling derivatization into surfactants or dyes—a feature absent in non-nitro analogs like sandaracopimaric acid esters .
- Alkoxy Chain Effects : The C₁₆ chain promotes self-assembly in hydrophobic environments, akin to fatty acid esters used in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

